molecular formula C8H6F3NO3 B2840835 pyridin-3-yl2,2,2-trifluoroethylcarbonate CAS No. 2384646-61-9

pyridin-3-yl2,2,2-trifluoroethylcarbonate

Cat. No.: B2840835
CAS No.: 2384646-61-9
M. Wt: 221.135
InChI Key: AWYHAMMIPABSJV-UHFFFAOYSA-N
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Description

pyridin-3-yl2,2,2-trifluoroethylcarbonate is a chemical compound with the molecular formula C8H6F3NO3 and a molecular weight of 221.14 g/mol . It is characterized by the presence of a pyridine ring and a trifluoroethyl carbonate group, making it a valuable compound in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyridin-3-yl2,2,2-trifluoroethylcarbonate typically involves the reaction of pyridin-3-ol with 2,2,2-trifluoroethyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine, which facilitates the formation of the carbonate ester linkage . The reaction conditions generally include a temperature range of 0-25°C and a reaction time of several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as distillation or recrystallization to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

pyridin-3-yl2,2,2-trifluoroethylcarbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

pyridin-3-yl2,2,2-trifluoroethylcarbonate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is utilized in the development of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of pyridin-3-yl2,2,2-trifluoroethylcarbonate involves its reactivity towards nucleophiles and its ability to undergo hydrolysis. The trifluoroethyl carbonate group is electron-withdrawing, making the carbonyl carbon more susceptible to nucleophilic attack. This property is exploited in various synthetic applications where the compound acts as a reactive intermediate .

Comparison with Similar Compounds

Similar Compounds

  • Pyridin-2-yl 2,2,2-trifluoroethyl carbonate
  • Pyridin-4-yl 2,2,2-trifluoroethyl carbonate
  • 2,2,2-Trifluoroethyl methyl carbonate

Uniqueness

pyridin-3-yl2,2,2-trifluoroethylcarbonate is unique due to the position of the pyridine ring, which influences its reactivity and the types of reactions it can undergo. Compared to its isomers, this compound exhibits distinct reactivity patterns and is preferred in specific synthetic applications .

Properties

IUPAC Name

pyridin-3-yl 2,2,2-trifluoroethyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F3NO3/c9-8(10,11)5-14-7(13)15-6-2-1-3-12-4-6/h1-4H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWYHAMMIPABSJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)OC(=O)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2384646-61-9
Record name pyridin-3-yl 2,2,2-trifluoroethyl carbonate
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